PyOxim

Catalog No.
S889773
CAS No.
153433-21-7
M.F
C17H29F6N5O3P2
M. Wt
527.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PyOxim

CAS Number

153433-21-7

Product Name

PyOxim

IUPAC Name

[(Z)-(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-tripyrrolidin-1-ylphosphanium;hexafluorophosphate

Molecular Formula

C17H29F6N5O3P2

Molecular Weight

527.4 g/mol

InChI

InChI=1S/C17H29N5O3P.F6P/c1-2-24-17(23)16(15-18)19-25-26(20-9-3-4-10-20,21-11-5-6-12-21)22-13-7-8-14-22;1-7(2,3,4,5)6/h2-14H2,1H3;/q+1;-1/b19-16-;

InChI Key

RDWDVLFMPFUBDV-JWJVXZKMSA-N

SMILES

CCOC(=O)C(=NO[P+](N1CCCC1)(N2CCCC2)N3CCCC3)C#N.F[P-](F)(F)(F)(F)F

Canonical SMILES

CCOC(=O)C(=NO[P+](N1CCCC1)(N2CCCC2)N3CCCC3)C#N.F[P-](F)(F)(F)(F)F

Isomeric SMILES

CCOC(=O)/C(=N\O[P+](N1CCCC1)(N2CCCC2)N3CCCC3)/C#N.F[P-](F)(F)(F)(F)F
  • Enhancing Phage Binding: Studies suggest Pyoxim can increase the binding affinity of phages to their target bacteria. This could lead to more efficient infection and eradication of the bacteria ().

Pyoxim for Bacterial Metabolite Detection

Researchers are exploring the use of Pyoxim for the detection of specific bacterial metabolites. A study by Zukovskaja et al. demonstrated the potential of Pyoxim in detecting Pseudomonas aeruginosa, a bacterium responsible for various infections, by identifying a unique metabolite it produces (). This research suggests Pyoxim could be a tool for developing rapid and specific diagnostic tests for bacterial infections.

Pyoxim in Surface-Enhanced Raman Spectroscopy (SERS)

SERS is a powerful technique for analyzing molecules at the single-molecule level. A study by Do et al. investigated the use of Pyoxim to enhance the SERS signal of pyridine, a simple organic molecule. Their findings suggest Pyoxim could be a valuable tool for improving the sensitivity and selectivity of SERS for various research applications, potentially including the detection of biomarkers or contaminants ().

PyOxim, chemically known as Ethyl cyano(hydroximino)acetato-O-tri-1-pyrrolidinylphosphonium hexafluorophosphate, is a modern coupling reagent widely used in peptide synthesis. It is characterized by its high efficiency in mediating coupling reactions, making it superior to traditional reagents such as HATU (1-Hydroxy-7-azabenzotriazole), PyBOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), and comparable to COMU (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy-tris-pyrrolidino-phosphonium hexafluorophosphate) . PyOxim is recognized for its low racemization rates, which is crucial for synthesizing peptides with high stereochemical fidelity.

PyOxim functions as an activator of the carboxyl group of one amino acid, making it more susceptible to nucleophilic attack by the free amino group of another amino acid. The phosphonium cation and the pyrrolidine rings in its structure are believed to contribute to its efficiency by:

  • Increasing the electrophilicity of the carbonyl carbon in the activated ester
  • Minimizing racemization by hindering undesired side reactions [].

PyOxim should be handled with care following standard laboratory safety protocols for organic chemicals.

  • Irritation: May cause skin, eye, and respiratory tract irritation [].
  • Toxicity: Potential for harmful effects if ingested, inhaled, or absorbed through the skin [].

PyOxim primarily facilitates coupling reactions, which are essential for forming peptide bonds between amino acids. The mechanism involves the activation of carboxylic acids to form acyl phosphonium intermediates, which then react with amines to yield peptides. This compound is noted for its stability and efficiency under various conditions, including inert atmospheres and different solvent systems like dimethylformamide and N-methyl-2-pyrrolidone .

Types of Reactions

  • Coupling Reactions: Formation of peptide bonds.
  • Cyclization Reactions: Effective in synthesizing cyclic peptides.

Common Reagents and Conditions

  • Reagents: Amino acids, diisopropylethylamine (DIPEA), dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP).
  • Conditions: Typically performed under inert atmosphere at room temperature or slightly elevated temperatures .

In biological contexts, PyOxim plays a significant role in synthesizing bioactive peptides that can modulate cellular processes such as signaling pathways and gene expression. The peptides synthesized using PyOxim can influence various cellular functions, making this compound essential in both research and therapeutic applications . Its ability to produce peptides with minimal side reactions enhances its utility in biological studies.

The synthesis of PyOxim involves a multi-step process starting from 2-pyridinecarboxaldehyde and hydroxylamine hydrochloride, among other reagents. The general synthetic route includes:

  • Dissolving 2-pyridinecarboxaldehyde in ethanol.
  • Adding hydroxylamine hydrochloride and stirring.
  • Introducing sodium hydroxide to form a precipitate.
  • Filtering and washing the precipitate to isolate the product .

This method highlights the importance of maintaining controlled conditions to ensure the stability and purity of the final product.

PyOxim is primarily utilized in peptide synthesis due to its high efficiency and lower racemization rates compared to other coupling reagents. Its applications include:

  • Peptide Synthesis: Used extensively in both solution-phase and solid-phase peptide synthesis.
  • Biotechnology: Facilitates the production of therapeutic peptides.
  • Research: Employed in studies involving protein interactions and modifications .

Research indicates that PyOxim interacts effectively with various amino acids and peptide chains during synthesis, forming stable intermediates that promote peptide bond formation. This interaction not only enhances coupling efficiency but also reduces the formation of unwanted byproducts, making it a preferred choice for synthesizing complex peptides .

PyOxim stands out among several coupling reagents due to its unique properties. Below is a comparison with some similar compounds:

CompoundEfficiencyRacemization RateSafety Profile
PyOximHighLowSafer than HOBt-based reagents
HATUModerateModerateModerate safety concerns
PyBOPModerateHighHazardous; mutagenic properties
COMUHighLowComparable safety profile to PyOxim
TBTUModerateModerateLess stable than PyOxim

Similar Compounds

  • HATU (1-Hydroxy-7-azabenzotriazole)
  • PyBOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate
  • COMU (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy-tris-pyrrolidino-phosphonium hexafluorophosphate)
  • TBTU (Tetrafluoroborate salt of 1-Hydroxybenzotriazole)

Hydrogen Bond Acceptor Count

15

Exact Mass

527.16498277 g/mol

Monoisotopic Mass

527.16498277 g/mol

Heavy Atom Count

33

Dates

Modify: 2023-08-15

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